1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimidopyrrolopyridazines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidopyrrolopyridazine precursors with phenyl derivatives under controlled conditions[_{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to achieve the desired product[{{{CITATION{{{_3{An efficient synthesis of 1,3-dimethyl-5- (2-phenyl-4H-chromen-4 ...](https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra13584f).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Scientific Research Applications
1,3-Dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
1,3-Dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is unique in its structure and properties compared to other similar compounds, such as pyrimidopyrrolopyridazines and pyrazolopyrimidines[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... These compounds share some structural similarities but differ in their substituents and functional groups, leading to variations in their chemical behavior and biological activities.
Comparison with Similar Compounds
Pyrimidopyrrolopyridazines
Pyrazolopyrimidines
Pyrimidoquinolinediones
Properties
IUPAC Name |
3,5-dimethyl-8-phenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-19-15-12-9-6-10-18-21(12)14(11-7-4-3-5-8-11)13(15)16(22)20(2)17(19)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQPWBDHJYWRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C=CC=NN3C(=C2C(=O)N(C1=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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